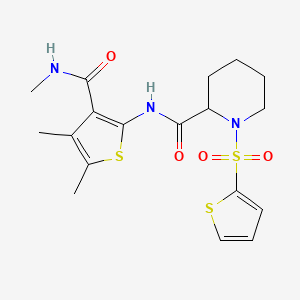
N-(4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide is a complex organic compound that features a piperidine ring substituted with thiophene and sulfonyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide typically involves multi-step organic synthesis. Key steps may include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Thiophene Groups: Thiophene rings can be introduced via cross-coupling reactions such as Suzuki or Stille coupling.
Carbamoylation: The methylcarbamoyl group can be introduced using isocyanates or carbamoyl chlorides.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis using optimized conditions to ensure high yield and purity. This may involve continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene rings.
Reduction: Reduction reactions could target the sulfonyl groups or the carbamoyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield amines or alcohols.
科学的研究の応用
Chemistry
Catalysis: The compound could be used as a ligand in catalytic reactions.
Material Science:
Biology and Medicine
Drug Development: Investigated for potential as enzyme inhibitors or receptor modulators.
Biological Probes: Used in studies to understand biological pathways and mechanisms.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Pharmaceuticals: Development of new therapeutic agents.
作用機序
The mechanism of action would depend on the specific biological target. Generally, such compounds may interact with enzymes or receptors, inhibiting or modulating their activity. This could involve binding to the active site or allosteric sites, altering the conformation and function of the target protein.
類似化合物との比較
Similar Compounds
N-(4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide: Similar in structure but with different substituents.
Thiophene-based Compounds: Other compounds with thiophene rings and various functional groups.
Uniqueness
The unique combination of functional groups in this compound may confer specific biological activity or chemical reactivity that distinguishes it from other similar compounds.
生物活性
N-(4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide is a synthetic compound with a complex structure that suggests potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with thiophene and sulfonyl groups, which are known to influence biological activity. The molecular formula is C17H20N2O3S2, and it has a molecular weight of approximately 356.48 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C17H20N2O3S2 |
| Molecular Weight | 356.48 g/mol |
| CAS Number | Not available |
Antidiabetic Potential
Recent studies have investigated derivatives of piperidine, including this compound, for their antidiabetic properties. Research indicates that compounds with similar structures can inhibit metabolic enzymes, such as α-glucosidase and acetylcholinesterase (AChE), which are crucial in managing blood glucose levels. For instance, piperidine derivatives have shown promising results in lowering blood glucose levels through the modulation of glucagon-like peptide-1 receptor (GLP-1R) activity .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Compounds containing thiophene rings have been reported to exhibit significant antibacterial and antifungal activities. Studies have highlighted that modifications in the thiophene structure can enhance the antimicrobial efficacy of related compounds.
Anticancer Activity
There is emerging evidence that compounds similar to this compound may possess anticancer properties. Research on related thiophene derivatives has demonstrated their ability to induce apoptosis in cancer cell lines. The mechanisms often involve the modulation of cell signaling pathways associated with cell growth and survival .
Study 1: Piperidine Derivatives as Antidiabetic Agents
A study published in 2024 explored various piperidine derivatives for their antidiabetic effects. The results indicated that certain derivatives exhibited significant inhibition of α-glucosidase activity, leading to improved glucose tolerance in diabetic models. The study emphasized the importance of structural modifications in enhancing biological activity .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial potential of thiophene-containing compounds. The results showed that specific modifications in the thiophene ring increased the compounds' effectiveness against both Gram-positive and Gram-negative bacteria. This highlights the relevance of the compound's structure in determining its biological properties.
特性
IUPAC Name |
N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-1-thiophen-2-ylsulfonylpiperidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S3/c1-11-12(2)27-18(15(11)17(23)19-3)20-16(22)13-7-4-5-9-21(13)28(24,25)14-8-6-10-26-14/h6,8,10,13H,4-5,7,9H2,1-3H3,(H,19,23)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INNGTUZYKFULLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NC)NC(=O)C2CCCCN2S(=O)(=O)C3=CC=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














